N-[4-[2-hydroxy-3-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]propoxy]phenyl]-N-methylacetamide
Description
N-[4-[2-hydroxy-3-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]propoxy]phenyl]-N-methylacetamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, sulfonylamino, and phenoxy groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]propoxy]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-19-5-15-26(16-6-19)35(31,32)28(4)22-9-13-25(14-10-22)34-18-23(30)17-33-24-11-7-21(8-12-24)27(3)20(2)29/h5-16,23,30H,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYRAWKXHJGAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(COC3=CC=C(C=C3)N(C)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-[2-hydroxy-3-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]propoxy]phenyl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-methylphenol with an appropriate sulfonyl chloride to form the sulfonylamino derivative.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group.
Coupling reaction: The hydroxylated intermediate undergoes a coupling reaction with a suitable phenoxypropoxy derivative.
Acetylation: Finally, the compound is acetylated to form the desired N-methylacetamide derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
N-[4-[2-hydroxy-3-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]propoxy]phenyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonylamino group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Coupling reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-[2-hydroxy-3-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]propoxy]phenyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[2-hydroxy-3-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]propoxy]phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
N-[4-[2-hydroxy-3-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]propoxy]phenyl]-N-methylacetamide can be compared with similar compounds such as:
N-[(2R,3R)-4-[[(2S)-1-hydroxypropan-2-yl]-(4-methylphenyl)sulfonylamino]-2-methoxy-3-methylbutyl]-N-methyl-1,3-benzodioxole-5-carboxamide: This compound shares similar functional groups but has a different overall structure.
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate: This compound has a similar phenoxy group but differs in other functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
